4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12ClNO3 It is known for its unique structure, which includes a xanthone core and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with 9-oxo-9H-xanthene-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different xanthone derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the disruption of cancer cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Xanthone Derivatives: Compounds like 7d and 8d with N-methyl piperazine show significant inhibitory activity against cancer cell lines.
Other Benzamides: Similar benzamide compounds may have different substituents on the benzene ring, affecting their reactivity and biological activity.
Uniqueness
4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is unique due to its specific combination of a xanthone core and a chlorinated benzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-(9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-13-7-5-12(6-8-13)20(24)22-14-9-10-16-18(11-14)25-17-4-2-1-3-15(17)19(16)23/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSFVLECZGPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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